molecular formula C8H3ClF2N2 B12975351 2-Chloro-5,6-difluoroquinazoline

2-Chloro-5,6-difluoroquinazoline

Cat. No.: B12975351
M. Wt: 200.57 g/mol
InChI Key: CJDOSBSBIRMFSM-UHFFFAOYSA-N
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Description

2-Chloro-5,6-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinazoline ring enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-difluoroquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-5,6-difluoroaniline with formamide or formic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction rate and yield, making it a viable option for industrial production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Electrophilic Substitution: Reagents such as bromine, iodine, or nitronium ions in the presence of catalysts like iron(III) chloride or aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinazolines with various functional groups.

    Electrophilic Substitution: Formation of halogenated or nitrated quinazolines.

    Oxidation and Reduction: Formation of quinazoline derivatives with altered oxidation states.

Scientific Research Applications

2-Chloro-5,6-difluoroquinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline
  • 5,6-Difluoroquinazoline
  • 2-Chloro-5,6-dimethylquinazoline

Comparison

2-Chloro-5,6-difluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms in the quinazoline ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. For instance, 2-Chloroquinazoline lacks the fluorine atoms, which may result in lower biological activity. Similarly, 5,6-Difluoroquinazoline lacks the chlorine atom, which may affect its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

2-chloro-5,6-difluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-12-3-4-6(13-8)2-1-5(10)7(4)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDOSBSBIRMFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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